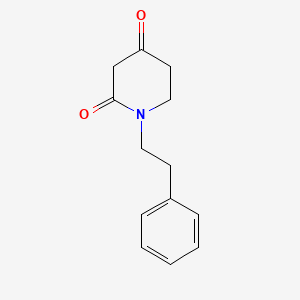

2,4-Piperidinedione, 1-(2-phenylethyl)-

Description

Contextualization within the Piperidinedione Chemical Class

The piperidinedione skeleton is a core component of numerous compounds with diverse biological activities. This class of compounds is defined by a piperidine (B6355638) ring containing two carbonyl groups. The positioning of these carbonyls (e.g., 2,4-dione, 2,5-dione, or 2,6-dione) significantly influences the molecule's chemical properties and biological function nih.govnih.gov.

Piperidinedione derivatives are recognized for their utility as intermediates in the synthesis of more complex molecules and as bioactive agents themselves evitachem.com. For instance, derivatives of this class serve as building blocks for pharmaceuticals targeting neurological disorders evitachem.com. A prominent example is glutethimide, a 2,6-piperidinedione derivative, historically used as a sedative-hypnotic agent, which underscores the therapeutic potential of this chemical scaffold evitachem.com. The reactivity of the piperidinedione ring, particularly the susceptibility of its carbonyl groups to nucleophilic addition and its potential for various condensation reactions, makes it a versatile scaffold in synthetic chemistry evitachem.com.

Significance of the 1-(2-Phenylethyl) Moiety in Bioactive Compound Design

The 1-(2-phenylethyl) moiety is a ubiquitous and critical structural motif in medicinal chemistry, recognized as a key building block for a vast number of drug-like entities researchgate.netnih.govresearchgate.net. Its presence is a defining feature of many endogenous and synthetic compounds with profound biological effects.

This moiety is integral to the structure of essential endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are crucial neurotransmitters involved in mood, movement, and stress responses mdpi.comresearchgate.net. The 2-phenethylamine scaffold is also embedded within complex natural alkaloids such as morphine mdpi.comresearchgate.net.

Historical and Current Research Landscape of Related Piperidine and Glutarimide (B196013) Scaffolds

The structural framework of 2,4-Piperidinedione (B57204), 1-(2-phenylethyl)- is related to two intensely studied scaffolds: piperidine and glutarimide (piperidine-2,6-dione).

Piperidine Scaffolds: The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in a multitude of approved drugs and biologically active compounds ingentaconnect.comresearchgate.netnih.gov. It is one of the most common nitrogen-containing heterocycles found in pharmaceuticals, valued for its ability to be readily functionalized and to orient substituents in precise three-dimensional space, which is critical for receptor binding nih.govclinmedkaz.org.

Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities and are present in over twenty classes of pharmaceuticals researchgate.netnih.gov. Research has led to the development of piperidine-containing drugs for a wide range of conditions, including central nervous system disorders (e.g., the antipsychotics haloperidol (B65202) and risperidone), Alzheimer's disease (e.g., donepezil), and pain management (e.g., fentanyl and promedol) ingentaconnect.comclinmedkaz.org. The introduction of chiral piperidine scaffolds is a modern strategy used to enhance biological activity and selectivity, as well as to improve the pharmacokinetic properties of drug candidates researchgate.net.

Glutarimide Scaffolds: The glutarimide scaffold, a piperidine-2,6-dione, is structurally analogous to the 2,4-piperidinedione core. Historically, this scaffold was known primarily through the sedative glutethimide. However, the glutarimide ring has experienced a major resurgence in modern drug discovery, most notably as a key component of immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide.

Current research has revealed that the glutarimide moiety is essential for binding to the protein Cereblon (CRBN) acs.orgnih.gov. This interaction is the basis for a powerful therapeutic strategy known as targeted protein degradation, where glutarimide-based molecules act as "molecular glues." These molecules induce the proximity of CRBN to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome acs.orgnih.gov. This mechanism has opened new avenues for treating cancers and other diseases by enabling the degradation of proteins previously considered "undruggable." The discovery of novel heteroaryl glutarimides continues to be an active area of research to expand the scope of this therapeutic modality acs.org.

Structure

3D Structure

Properties

CAS No. |

99539-57-8 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-(2-phenylethyl)piperidine-2,4-dione |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-14(13(16)10-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2 |

InChI Key |

NHNODOKVRYUPOT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CC1=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for 2,4-Piperidinedione (B57204) Core Synthesis

Cyclization Reactions for Dione Ring Formation

The synthesis of piperidone rings, including the 2,4-dione variant, frequently employs intramolecular condensation reactions. The Dieckmann condensation is a prominent method for the ring closure to form 4-piperidones, which are key precursors. dtic.milresearchgate.net This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. researchgate.net In the context of a 2,4-piperidinedione, a related strategy would be employed, starting from an appropriate amino-diester precursor. The general method involves the condensation of a primary amine with two equivalents of an acrylate (B77674) ester, leading to a diester intermediate that undergoes cyclization. researchgate.net

The choice of base and reaction conditions is crucial for the success of the Dieckmann cyclization, as the process is reversible. researchgate.net Various bases can be employed to generate the necessary ester enolate for the ring-closure step. researchgate.net

Table 1: Bases Used in Dieckmann Cyclization for Piperidone Synthesis

| Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Sodium t-butoxide | Xylene | Reflux | researchgate.net |

| Sodium metal | Xylene | Room Temperature | researchgate.net |

| Sodium hydride (NaH) | Xylene | Not specified | researchgate.net |

This table is interactive and can be sorted by column.

Precursor Chemistry and Intermediate Derivatization

The synthesis of the 2,4-piperidinedione core begins with readily available starting materials. A common route to the precursor for cyclization involves the Michael addition of a primary amine to two molecules of an α,β-unsaturated ester, such as methyl or ethyl acrylate. dtic.milresearchgate.net This forms an N-substituted-β,β'-dicarboxyalkyldiethylamine intermediate. For the parent 2,4-piperidinedione ring, ammonia (B1221849) or a protected amine could be used. This diester is the direct precursor for the intramolecular cyclization. researchgate.net

Following the Dieckmann cyclization, the resulting cyclic β-keto ester undergoes hydrolysis and decarboxylation to yield a 4-piperidone. dtic.milresearchgate.net To achieve the 2,4-dione structure, modifications to this general scheme are necessary, potentially involving precursors with pre-installed carbonyl functionality or subsequent oxidation of the piperidine (B6355638) ring.

Introduction of the 1-(2-Phenylethyl) Substituent

The phenylethyl group can be introduced either by alkylating a pre-formed piperidinedione ring or by using 2-phenylethylamine as the starting primary amine.

N-Alkylation Approaches

One primary strategy for synthesizing 1-(2-phenylethyl)-2,4-piperidinedione is to begin with 2-phenylethylamine. Reacting 2-phenylethylamine with two equivalents of methyl acrylate yields N,N-bis(β-methoxycarbonylethyl)phenethylamine. google.com This intermediate can then be subjected to Dieckmann cyclization to form the 1-(2-phenylethyl)-4-piperidone precursor, which can be further modified to the 2,4-dione. researchgate.netgoogle.com This approach integrates the desired substituent from the outset.

Alternatively, a pre-existing 2,4-piperidinedione ring can be N-alkylated. This typically involves reacting the heterocycle with a 2-phenylethyl halide, such as 2-phenylethyl bromide, in the presence of a base. researchgate.net Common bases for such N-alkylations include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The choice of base is critical to deprotonate the nitrogen atom, facilitating its nucleophilic attack on the alkyl halide. researchgate.net

Table 2: Conditions for N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Alkyl bromide/iodide | None (forms salt) | Acetonitrile | Room Temp | researchgate.net |

| Alkylating agent | K₂CO₃ | Dry DMF | Room Temp | researchgate.net |

This table is interactive and can be sorted by column.

Regioselective Functionalization Techniques

While the 2,4-piperidinedione molecule presents multiple potentially reactive sites, including the acidic α-carbons adjacent to the carbonyl groups, N-alkylation is generally the favored outcome under specific conditions. The nitrogen atom of the lactam is nucleophilic, and its reaction with an electrophile like 2-phenylethyl bromide can be selectively promoted. Using a suitable base ensures that the nitrogen is the primary site of deprotonation and subsequent alkylation. researchgate.net

Advanced catalytic systems, often involving transition metals like rhodium, have been developed for the highly regioselective C-H functionalization of piperidine rings at the C2, C3, or C4 positions. nih.gov While these methods are typically used to introduce carbon-based substituents directly onto the ring, the principles of catalyst and protecting group control could be adapted to direct functionalization, ensuring that reactions like N-alkylation occur without competing side reactions on the carbon skeleton. nih.gov

Advanced Synthetic Techniques for Analog Generation

Modern synthetic chemistry offers powerful tools for generating analogs of 1-(2-phenylethyl)-2,4-piperidinedione. These techniques allow for the creation of diverse molecular libraries for various research applications.

One such advanced method is organophotocatalysis, which has been used to synthesize substituted 2-piperidinones in a single, highly selective step from accessible starting materials. This approach can reduce the number of steps required in a synthetic sequence.

Furthermore, electrochemistry in flow microreactors provides a novel method for synthesizing piperidine derivatives. Electroreductive cyclization of an imine with a terminal dihaloalkane can be performed efficiently due to the large surface-area-to-volume ratio in the microreactor. nih.gov This technique offers good yields and the potential for preparative scale-up through continuous operation. nih.gov Such a strategy could be envisioned for constructing the substituted piperidinedione core.

Finally, the development of catalyst-controlled C-H functionalization allows for the precise and selective introduction of functional groups at various positions on the piperidine ring. nih.gov By choosing the appropriate rhodium catalyst and nitrogen protecting group, it is possible to direct the introduction of arylacetate groups to the C2, C3, or C4 positions, providing a powerful tool for generating positional analogs of complex piperidine-containing molecules. nih.gov

Stereoselective Synthesis and Diastereomer Separation

The stereoselective synthesis of substituted piperidines is of significant interest due to the differential biological activities often exhibited by stereoisomers. While specific literature on the stereoselective synthesis of 1-(2-phenylethyl)-2,4-piperidinedione is not abundant, general principles of asymmetric synthesis can be applied. Chiral auxiliaries, organocatalysis, and metal-catalyzed asymmetric hydrogenations are common strategies to introduce chirality in the piperidine ring.

In cases where a mixture of diastereomers is produced, chromatographic separation is a standard method for isolation. For instance, in the synthesis of related complex piperidine structures, column chromatography on stationary phases like neutral aluminum oxide has been successfully employed to separate cis and trans isomers. The characterization and assignment of the relative stereochemistry of the separated isomers are typically accomplished using spectroscopic techniques, primarily 1H-NMR spectroscopy.

Multicomponent Reactions in Piperidinedione Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecular architectures, such as the piperidinedione scaffold, in a single step from three or more starting materials. researchgate.net These reactions are highly valued for their atom economy, reduced number of purification steps, and the ability to generate diverse libraries of compounds. researchgate.net

The synthesis of highly functionalized piperidine derivatives can be achieved through a one-pot, pseudo-five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates. researchgate.net This approach, often carried out under reflux conditions in a solvent like ethanol, can be catalyzed by various agents, including ionic liquids. researchgate.net The use of a dual-functional ionic liquid such as N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2) has been shown to be effective in promoting this transformation, leading to good yields and simplified work-up procedures. researchgate.net While not specifically documented for 1-(2-phenylethyl)-2,4-piperidinedione, this methodology represents a viable and efficient route to access such N-substituted piperidinedione systems.

| Reaction Type | Components | Catalyst/Conditions | Advantages |

| Pseudo-five-component reaction | Aromatic aldehydes, anilines, alkyl acetoacetates | Ionic liquid ([TMBSED][OMs]2), ethanol, reflux | Good yields, easy work-up, short reaction times, mild conditions researchgate.net |

Chemical Reactivity and Derivatization Studies of the 2,4-Piperidinedione Scaffold

The chemical reactivity of the 2,4-piperidinedione scaffold is dictated by the presence of two carbonyl groups and the secondary amine functionality within the heterocyclic ring. These features allow for a range of chemical transformations.

Oxidation and Reduction Pathways

The carbonyl groups of the 2,4-piperidinedione ring are susceptible to reduction. The use of standard reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, can be expected to reduce one or both carbonyls to the corresponding hydroxyl groups, yielding piperidinol derivatives. The selectivity of this reduction would depend on the specific reagent and reaction conditions employed.

Conversely, oxidation of the piperidinedione ring is less straightforward. The methylene (B1212753) groups adjacent to the carbonyls could potentially be oxidized under specific conditions, though this might lead to ring-opening or other rearrangements. The nitrogen atom is also a potential site for oxidation, although this is less common for amides.

Nucleophilic Substitution Reactions

The carbon atoms of the carbonyl groups in the 2,4-piperidinedione scaffold are electrophilic and thus are primary sites for nucleophilic attack. Reactions with organometallic reagents like Grignard or organolithium compounds could lead to the formation of tertiary alcohols.

Furthermore, the protons on the carbon atoms alpha to the carbonyl groups are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in a variety of nucleophilic substitution reactions, such as alkylation or acylation, allowing for further functionalization of the piperidine ring. The regioselectivity of enolate formation and subsequent reaction would be a key consideration in such derivatization studies.

Molecular Architecture and Conformational Analysis

Conformational Preferences and Dynamics of the Piperidinedione Ring

The 2,4-piperidinedione (B57204) ring is a six-membered saturated heterocycle, which is not planar and adopts various three-dimensional conformations to minimize internal strain. Like other piperidine (B6355638) derivatives, the ring can theoretically exist in several conformations, primarily the chair, boat, and twist-boat forms. chemrevlett.com

The N1 atom is part of a lactam (a cyclic amide) due to the C2 carbonyl group. This imparts some double-bond character to the N1-C2 bond, further flattening that portion of the ring. Therefore, the 2,4-piperidinedione ring likely exists not as a single, rigid conformer but in a dynamic equilibrium between a distorted chair and various boat or twist forms. The energy barrier between these conformations determines their relative populations.

| Conformation | Relative Stability | Influencing Factors |

|---|---|---|

| Chair (Distorted) | Generally preferred | Minimizes torsional and angle strain. nih.gov |

| Half-Chair/Twist-Boat | Potentially significant | Presence of sp² centers at C2 and C4. nih.gov |

| Boat | Generally less stable | Increased steric and eclipsing interactions. |

Influence of the 1-(2-Phenylethyl) Substituent on Molecular Geometry and Interactions

In N-substituted piperidines, a large substituent generally prefers to occupy an equatorial position on a chair conformer to minimize steric hindrance with the ring's axial hydrogens. rsc.org However, the electronic nature of the 2,4-piperidinedione ring complicates this simple model. The partial planarity around the N1-C2 lactam bond alters the standard axial/equatorial relationship.

| Structural Feature | Influence on Molecular Geometry |

|---|---|

| Steric Bulk | Influences the conformational preference of the piperidinedione ring and its own orientation to minimize steric clash. |

| Rotational Freedom | Allows the terminal phenyl group to adopt multiple spatial orientations, contributing to overall molecular flexibility. nih.gov |

| Nitrogen Environment | The lactam nature of the N1 atom creates a partially planar environment, affecting the substituent's preferred orientation relative to the ring. nih.gov |

Biochemical and Cellular Mechanisms of Action

Molecular Interaction Profiles

The interaction of small molecules with biological macromolecules is the foundation of their pharmacological effect. For piperidinedione derivatives, these interactions can range from binding to nucleic acids to inhibiting key enzymes, thereby modulating cellular pathways.

DNA Intercalation MechanismsDNA intercalation is a mechanism of action for many chemotherapeutic agents, characterized by the insertion of a planar molecule between the base pairs of the DNA double helix. This process can lead to significant changes in DNA structure, making replication impossible and ultimately triggering cell death. The process typically involves a two-step binding mechanism: rapid, partial intercalation of a planar ring system followed by a slower, more stable binding event that may become covalent. This interaction unwinds and lengthens the DNA, which can be measured through viscometry and linear dichroism experiments.

While this mechanism is well-documented for compounds containing planar aromatic systems like acridines or phenanthrolines, there is currently no direct evidence in the reviewed literature to suggest that 2,4-Piperidinedione (B57204), 1-(2-phenylethyl)- or its close analogues act via DNA intercalation. The non-planar, flexible nature of the piperidinedione ring makes classical intercalation less likely compared to rigid, polycyclic aromatic structures.

Enzyme Inhibition Kinetics and SpecificityThe piperidine (B6355638) scaffold is a common feature in many enzyme inhibitors. Studies on various piperidine and piperidinedione derivatives have revealed their potential to inhibit a range of enzymes with significant specificity. For instance, certain novel piperidone compounds have been identified as proteasome inhibitors. The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins; its inhibition leads to the accumulation of misfolded proteins and induction of apoptosis, a key anticancer mechanism.

Other synthetic azinane (piperidine) analogues have demonstrated potent inhibitory activity against several enzymes, as detailed in the table below. These derivatives show promise in targeting enzymes implicated in neurodegenerative diseases (acetylcholinesterase, butyrylcholinesterase) and diabetes (α-glucosidase).

Table 1: Enzyme Inhibition by Piperidine Analogues

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Methyl phenyl derivative 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 |

| Methyl phenyl derivative 12d | α-Glucosidase | 36.74 ± 1.24 |

| Methyl phenyl derivative 12d | Urease | 19.35 ± 1.28 |

| Methyl phenyl derivative 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 |

Data sourced from a study on 1,2,4-triazole (B32235) bearing azinane analogues.

Modulation of Specific Biochemical PathwaysBy interacting with key cellular proteins, piperidine derivatives can modulate critical biochemical pathways. A prominent pathway affected by some piperidones is the intrinsic apoptotic pathway. This is evidenced by the depolarization of the mitochondrial membrane and the subsequent activation of initiator and executioner caspases, such as caspase-3 and caspase-7.

Furthermore, the inhibition of the proteasome by certain piperidones leads to a buildup of poly-ubiquitinated proteins, which is a direct consequence of the pathway's blockade. Other related heterocyclic compounds have been shown to influence major signaling cascades, including the PI3K/Akt/GSK3β signal transduction pathway, which is central to cell survival, proliferation, and metabolism. The anticancer effects of some piperidine compounds are attributed to their ability to activate pro-apoptotic signaling pathways like NF-κB.

Cellular Response Pathways

The molecular interactions of piperidinediones translate into observable cellular responses, most notably the inhibition of cell growth (antiproliferative effects) and the killing of pathogenic microorganisms (antimicrobial action).

Antiproliferative Mechanisms in Cellular ModelsPiperidone-derived compounds have demonstrated significant antiproliferative and cytotoxic activities against a variety of human cancer cell lines. The mechanisms underlying these effects are multifaceted. A key mechanism is the induction of apoptosis, as confirmed by assays showing DNA fragmentation and the activation of caspases.

Studies on specific dichloroacetyl-piperidone analogues revealed that these compounds induce an accumulation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels cause oxidative stress and damage to cellular components, including mitochondria, which contributes to the initiation of the apoptotic cascade. Furthermore, these compounds can alter the cell cycle profile, leading to an increase in the sub-G0/G1 cell population—an indicator of apoptotic DNA fragmentation—and thereby halting proliferation.

Table 2: Cytotoxicity of Novel Piperidone Analogues in Cancer Cell Lines

| Compound | Cell Line (Cancer Type) | CC₅₀ |

|---|---|---|

| 2608 | Lymphoma | Low µM to nM range |

| 2608 | Colon | Low µM to nM range |

| 2610 | Lymphoma | Low µM to nM range |

| 2610 | Colon | Low µM to nM range |

CC₅₀ (Cytotoxic Concentration 50%) values represent the concentration required to cause 50% cell death. Data is generalized from the abstract of a study on compounds 2608 (1-dichloroacetyl–3,5-bis(3,4-difluorobenzylidene)-4-piperidone) and 2610 (1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone).

Antimicrobial Action PathwaysThe piperidine ring is a core structure in various agents developed for their antimicrobial properties. Derivatives of piperidin-4-one have shown broad-spectrum activity against both bacterial and fungal pathogens. The mechanism of action is often related to the disruption of microbial cell membrane integrity or the inhibition of essential microbial enzymes.

The antimicrobial efficacy is typically evaluated by measuring the zone of inhibition in agar (B569324) disc diffusion assays and by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have shown that specific substitutions on the piperidine ring can significantly enhance antimicrobial potency. For example, certain vanillin-derived piperidin-4-one oxime esters demonstrated more potent antibacterial and antifungal activity than the standard drugs streptomycin (B1217042) and fluconazole, respectively.

Table 3: Antimicrobial Activity of a Piperidine Derivative (Compound 6)

| Microbial Strain | Activity Metric | Result |

|---|---|---|

| Bacillus subtilis | MIC | 0.75 mg/mL |

| Bacillus cereus | Zone of Inhibition | ≥ 6 mm |

| Escherichia coli | Zone of Inhibition | ≥ 6 mm |

| Staphylococcus aureus | Zone of Inhibition | ≥ 6 mm |

Data is for Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, a piperidine derivative.

Anti-inflammatory Molecular Targets

No studies detailing the specific anti-inflammatory molecular targets of 2,4-Piperidinedione, 1-(2-phenylethyl)- were identified. While the broader class of piperidinedione derivatives has been explored for potential anti-inflammatory properties, research pinpointing the precise enzymes, cytokines, or transcription factors modulated by this specific compound is not available in the public domain. ontosight.ai General research into other anti-inflammatory compounds often points to molecular targets such as cyclooxygenase (COX), lipoxygenase (LOX), tumor necrosis factor-alpha (TNF-α), various interleukins (ILs), and the transcription factor nuclear factor-κB (NF-κB), but no link has been established for 2,4-Piperidinedione, 1-(2-phenylethyl)-. nih.govnih.gov

Receptor Binding Studies

Affinities for Muscarinic Acetylcholine (B1216132) Receptors (mAChR)

There is no available data from radioligand binding assays or functional studies that characterizes the affinity of 2,4-Piperidinedione, 1-(2-phenylethyl)- for any of the five muscarinic acetylcholine receptor subtypes (M1-M5). guidetopharmacology.org While studies have been conducted on other molecules containing a piperidine ring to assess their affinity for mAChRs, this information cannot be extrapolated to the compound . nih.gov

Interactions with Sigma Receptors (σ1, σ2)

Specific binding affinities (Ki values) or functional modulation data for the interaction of 2,4-Piperidinedione, 1-(2-phenylethyl)- with sigma-1 (σ1) and sigma-2 (σ2) receptors are not documented in the available scientific literature. Although the piperidine scaffold is a common feature in many high-affinity sigma receptor ligands, the binding profile of each specific compound is unique and must be determined experimentally. nih.govnih.gov No such experimental data has been published for 2,4-Piperidinedione, 1-(2-phenylethyl)-.

Serotonin (B10506) (5-HT) and Dopamine (B1211576) (D2) Receptor Modulation

The modulatory effects and binding affinities of 2,4-Piperidinedione, 1-(2-phenylethyl)- at serotonin (5-HT) and dopamine D2 receptors have not been characterized. The vast body of research on 5-HT and D2 receptor pharmacology focuses on other classes of compounds, and no studies were found that included 2,4-Piperidinedione, 1-(2-phenylethyl)-. wikipedia.orgwikipedia.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituents on Biological Potency and Selectivity

Without specific studies on 2,4-Piperidinedione (B57204), 1-(2-phenylethyl)- , any discussion on substituent effects remains theoretical. In analogous series of bioactive piperidine-containing compounds, the introduction of various substituents can profoundly influence biological activity.

Substituent Effects on Enzyme Inhibition Efficacy

For many enzyme inhibitors, the nature of substituents on a core scaffold dictates the potency and selectivity of inhibition. Typically, electron-withdrawing or electron-donating groups on the aromatic ring of the phenylethyl moiety would be expected to modulate the electronic environment and potentially influence interactions with enzyme active sites. Similarly, substitutions on the piperidinedione ring could alter its binding orientation and affinity. However, no specific enzyme inhibition data for derivatives of 2,4-Piperidinedione, 1-(2-phenylethyl)- has been reported.

Steric Factors and Conformational Constraints in Receptor Binding

The three-dimensional shape of a molecule is critical for its interaction with a biological receptor. For piperidine (B6355638) derivatives, the conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of its substituents are key determinants of binding affinity. Conformational restriction is a common strategy in medicinal chemistry to lock a molecule in its bioactive conformation, which can enhance potency and selectivity. Studies on other piperidine-based ligands have shown that steric bulk and the introduction of rigidifying elements can significantly impact receptor binding. For 2,4-Piperidinedione, 1-(2-phenylethyl)- , molecular modeling studies would be required to predict its preferred conformations and how these might interact with potential biological targets, but such studies are not available in the public domain.

Role of the 1-(2-Phenylethyl) Moiety in Ligand-Target Interactions

In many biologically active compounds, a phenylethyl group serves as a crucial pharmacophoric element, often engaging in hydrophobic and van der Waals interactions within a target's binding pocket. For instance, in the context of certain opioid receptor modulators, the phenylethyl moiety is known to be essential for potent activity. It is plausible that the 1-(2-phenylethyl) group of the title compound would play a similar role, potentially anchoring the molecule in a hydrophobic sub-pocket of a target protein. The aromatic ring could also participate in π-π stacking or cation-π interactions. Without experimental data, the specific contributions of this moiety to the biological activity of 2,4-Piperidinedione, 1-(2-phenylethyl)- remain speculative.

Comparative SAR Analysis with Related Piperidine and Glutarimide (B196013) Scaffolds

A comparative analysis would be a valuable tool to understand the potential of the 2,4-Piperidinedione, 1-(2-phenylethyl)- scaffold. Glutarimides (piperidine-2,6-diones) are structurally related to 2,4-piperidinediones and are present in a number of therapeutic agents, most notably thalidomide (B1683933) and its analogs. The SAR of glutarimides is well-documented, with modifications at the N-position and on the glutarimide ring itself leading to a wide range of biological activities.

A hypothetical comparative analysis would suggest that the placement of the carbonyl groups in the 2,4-piperidinedione ring, as opposed to the 2,6-positions in glutarimides, would result in a different distribution of electrostatic potential and hydrogen bonding capabilities. This, in turn, would likely lead to different biological targets and activity profiles. However, without any biological data for 2,4-Piperidinedione, 1-(2-phenylethyl)- , a direct and meaningful comparison is not feasible.

Physicochemical Descriptors and Their Correlation with Biological Activity

Physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors are critical for a compound's pharmacokinetic and pharmacodynamic profile. Quantitative Structure-Activity Relationship (QSAR) studies on various series of compounds often reveal correlations between these descriptors and biological activity. For example, an optimal range of lipophilicity is often required for good membrane permeability and target engagement.

For 2,4-Piperidinedione, 1-(2-phenylethyl)- , one could calculate these descriptors using computational tools. However, in the absence of a corresponding biological activity dataset, no correlation can be established. Such an analysis is fundamental to understanding the SPR of a compound series and for guiding the design of new, improved analogs.

Identification and Characterization of Biological Targets

Proteomic and Interactomic Approaches for Target Elucidation

As of the current date, there are no specific proteomic or interactomic studies published that identify the biological targets of 2,4-Piperidinedione (B57204), 1-(2-phenylethyl)-. Standard methodologies in drug discovery, such as affinity chromatography-mass spectrometry or yeast two-hybrid screens, have not been publicly applied to this particular compound. These techniques are crucial for identifying the proteins and cellular pathways that a small molecule may interact with, thereby elucidating its mechanism of action. The absence of such data for 2,4-Piperidinedione, 1-(2-phenylethyl)- means that its molecular binding partners within a biological context remain unknown.

Functional Validation of Identified Molecular Targets

Given the lack of identified molecular targets from proteomic or interactomic studies, there have been no subsequent functional validation experiments reported for 2,4-Piperidinedione, 1-(2-phenylethyl)-. Functional validation is a critical step in drug discovery and involves confirming that the interaction between a compound and its identified target leads to a measurable biological effect. This is typically achieved through a variety of in vitro and in vivo assays, such as enzyme activity assays, cell-based reporter assays, or animal models of disease. Without initial target identification, these validation studies cannot be performed.

Allosteric Modulation and Orthosteric Binding Site Analysis

There is currently no available research on the allosteric modulation or orthosteric binding site of 2,4-Piperidinedione, 1-(2-phenylethyl)-. Such studies are fundamental to understanding how a compound interacts with its target receptor or enzyme. Orthosteric binding refers to the primary, active site of a protein, while allosteric sites are secondary locations that can modulate the protein's activity. The analysis of these binding interactions, often through techniques like radioligand binding assays or computational modeling, is essential for characterizing the pharmacological profile of a compound. The scientific community has not yet published any such analyses for 2,4-Piperidinedione, 1-(2-phenylethyl)-.

While the synthesis of related piperidine (B6355638) structures, such as N-phenethyl-4-piperidinone, is well-documented as a precursor in the manufacture of opioids like fentanyl researchgate.netwikipedia.org, this information does not directly pertain to the biological activity of 2,4-Piperidinedione, 1-(2-phenylethyl)- itself. The substitution pattern on the piperidine ring significantly influences a compound's pharmacological properties, and therefore, inferences cannot be drawn from structurally related but distinct molecules.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods can predict a wide range of molecular attributes from the ground state energy to spectroscopic properties.

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within a molecule and predicting its reactivity. researchgate.netresearchgate.net

Key parameters derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net Local reactivity descriptors, like the Fukui function, can identify the most reactive sites within the molecule. researchgate.net

Table 1: Hypothetical Reactivity Descriptors for 2,4-Piperidinedione (B57204), 1-(2-phenylethyl)- Calculated Using DFT

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Related to ionization potential |

| LUMO Energy | -1.2 eV | Related to electron affinity |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Quantum chemical calculations are also invaluable for simulating and interpreting various types of spectra. By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic shielding tensors, computational methods can predict infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.com

Vibrational Spectroscopy (IR): Calculations can predict the frequencies and intensities of the vibrational modes of the molecule. For 2,4-Piperidinedione, 1-(2-phenylethyl)- , this would help in assigning the characteristic stretching frequencies of the C=O groups in the piperidinedione ring and the vibrations associated with the phenylethyl group.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide insight into the electronic structure and the nature of the chromophores within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental data to confirm the molecular structure.

These simulations not only aid in the interpretation of experimental spectra but can also be used to study the properties of transient or unstable species.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules and their interactions with other molecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govamazonaws.com This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

The process involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of both the ligand (2,4-Piperidinedione, 1-(2-phenylethyl)- ) and the target protein are prepared.

Docking Simulation: The ligand is placed in the binding site of the protein, and various conformations and orientations are sampled.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

Ligand-protein docking studies could be used to investigate the potential of 2,4-Piperidinedione, 1-(2-phenylethyl)- to bind to various biological targets, such as enzymes or receptors. The results would provide insights into the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity.

Table 2: Example of a Ligand-Protein Docking Result for 2,4-Piperidinedione, 1-(2-phenylethyl)- with a Hypothetical Protein Target

| Parameter | Result |

| Protein Target | Hypothetical Kinase XYZ |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP 145, LYS 72, PHE 80 |

| Types of Interactions | Hydrogen bond with ASP 145, Hydrophobic interaction with PHE 80 |

Note: This table presents a hypothetical scenario to illustrate the output of a docking study.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. nih.govnih.gov

For a flexible molecule like 2,4-Piperidinedione, 1-(2-phenylethyl)- , which has a rotatable bond connecting the phenylethyl group to the piperidinedione ring, exploring the conformational space is crucial. Techniques such as systematic searches, random sampling (e.g., Monte Carlo), or molecular dynamics simulations can be used to generate a representative set of low-energy conformations. The results of such studies can help in understanding which conformation is likely to be biologically active. For piperidine (B6355638) rings, the chair conformation is often the most stable. nih.gov

Understanding how small molecules interact with DNA is fundamental in the development of new therapeutic agents, particularly in cancer chemotherapy. nih.govmdpi.com Computational modeling can provide detailed insights into the binding modes and energetics of drug-DNA interactions.

There are two main modes of non-covalent interaction:

Intercalation: The planar part of a molecule inserts itself between the base pairs of the DNA double helix.

Groove Binding: The molecule binds to the minor or major groove of the DNA.

For 2,4-Piperidinedione, 1-(2-phenylethyl)- , the planar phenyl ring could potentially intercalate between DNA base pairs, or the entire molecule could bind to one of the grooves. Molecular docking and molecular dynamics simulations can be used to model these interactions and to calculate the binding free energy. nih.gov These studies can help in the rational design of new molecules with enhanced DNA binding affinity and specificity.

Prediction of Pharmacological Descriptors

In Silico ADMET Predictions

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical bottleneck in the drug development pipeline. researchgate.net In silico ADMET profiling utilizes computational models to predict these pharmacokinetic and safety parameters before a compound is synthesized, thereby reducing the likelihood of late-stage failures. researchgate.netglobalhealthsciencegroup.com These predictions are based on the molecule's structural features and physicochemical properties. chemmethod.com For 2,4-Piperidinedione, 1-(2-phenylethyl)-, a comprehensive ADMET profile can be generated using various predictive models, many of which are trained on large datasets of compounds with known experimental values. nih.gov

The predicted ADMET profile for 2,4-Piperidinedione, 1-(2-phenylethyl)-, based on models developed for piperidine and glutarimide-containing scaffolds, suggests a generally favorable drug-like profile. researchgate.net Key predicted parameters include high gastrointestinal absorption, adequate aqueous solubility, and the potential to cross the blood-brain barrier. Predictions for metabolism often involve assessing interactions with cytochrome P450 (CYP) enzymes, which are critical for the biotransformation of most drugs. globalhealthsciencegroup.com Models suggest that the compound is likely a substrate for some CYP isoforms but may not be a significant inhibitor of major enzymes like CYP2D6 or CYP3A4, which is a positive attribute for avoiding drug-drug interactions. globalhealthsciencegroup.com Toxicity predictions, such as Ames mutagenicity and hepatotoxicity, are foundational for safety assessment, and initial models indicate a low potential for such toxicities for this class of compounds. researchgate.net

Below is an interactive table summarizing the predicted ADMET properties for 2,4-Piperidinedione, 1-(2-phenylethyl)-.

| ADMET Parameter | Predicted Value/Class | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) Predicts the percentage of compound absorbed through the human gut. | High | Likely to be well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeation Predicts whether the compound can cross the BBB to enter the central nervous system. | Permeable | Compound may exert effects on the central nervous system. |

| CYP2D6 Inhibitor Predicts if the compound inhibits the Cytochrome P450 2D6 enzyme, which is involved in the metabolism of many common drugs. | Non-inhibitor | Low probability of drug-drug interactions involving the CYP2D6 pathway. |

| CYP3A4 Inhibitor Predicts if the compound inhibits the Cytochrome P450 3A4 enzyme, a key enzyme for the metabolism of more than 50% of drugs. | Non-inhibitor | Low probability of drug-drug interactions involving the CYP3A4 pathway. |

| Ames Mutagenicity Predicts the mutagenic potential of the compound, which can be an indicator of carcinogenicity. | Non-mutagenic | Low risk of causing DNA mutations. |

| Hepatotoxicity Predicts the potential for the compound to cause drug-induced liver injury. | Low Risk | Unlikely to be toxic to the liver. |

| Human Ether-à-go-go-Related Gene (hERG) Inhibition Predicts inhibition of the hERG potassium channel, which can lead to cardiotoxicity. | Low to Moderate Risk | Potential for cardiotoxicity should be monitored in further studies. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. mdpi.com These models are fundamental in medicinal chemistry for understanding how a chemical's structure relates to its activity, enabling the rational design of more potent and selective analogs. nih.gov The development of a robust QSAR model involves selecting a dataset of compounds with known activities, calculating relevant molecular descriptors, creating a mathematical model using statistical methods, and rigorously validating the model's predictive power. nih.govnih.gov

For a class of compounds including 2,4-Piperidinedione, 1-(2-phenylethyl)-, a QSAR model would be developed using a series of structurally similar piperidine or glutarimide (B196013) derivatives with measured biological activity against a specific target. researchgate.net The process begins with the calculation of a wide range of molecular descriptors. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges), among others. nih.gov

Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to build a model that links these descriptors to biological activity. nih.govresearchgate.net For instance, a QSAR study on piperine (B192125) analogs identified descriptors such as partial negative surface area, the molecular shadow, and the heat of formation as being critical for their activity. nih.gov A resulting QSAR model is typically represented by a mathematical equation. For a hypothetical model for piperidinedione derivatives, the equation might take the following form, illustrating how different properties contribute to the predicted activity:

pIC₅₀ = β₀ + β₁(logP) - β₂(TPSA) + β₃(PNSA)

In this illustrative equation, pIC₅₀ represents the biological activity, logP (lipophilicity), TPSA (Topological Polar Surface Area), and PNSA (Partial Negative Surface Area) are the molecular descriptors, and β coefficients represent the weight or contribution of each descriptor to the activity. A positive coefficient suggests that an increase in the descriptor's value enhances activity, while a negative coefficient indicates the opposite.

The validity and predictive capability of the QSAR model are assessed through internal and external validation techniques. nih.gov A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds like 2,4-Piperidinedione, 1-(2-phenylethyl)-, guiding further synthetic efforts toward molecules with optimized potency and desired properties. mdpi.com

The key components of a representative QSAR model for this class of compounds are detailed in the table below.

| QSAR Model Component | Description | Example for Piperidinedione Derivatives |

|---|---|---|

| Dataset A series of compounds with known biological activities against a specific target. | A collection of congeneric compounds with a range of biological potencies. | A set of 30-40 N-substituted 2,4-piperidinedione analogs. |

| Molecular Descriptors Numerical values that characterize the chemical and physical properties of a molecule. | Calculated properties representing steric, electronic, and hydrophobic features. | logP, Molar Refractivity, Topological Polar Surface Area (TPSA), Partial Negative Surface Area (PNSA). nih.gov |

| Statistical Method The algorithm used to create the mathematical relationship between descriptors and activity. | Regression techniques to build the predictive model. | Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.govresearchgate.net |

| Model Validation Statistical tests to ensure the model is robust, stable, and has predictive power. | Internal (e.g., cross-validation q²) and external (e.g., prediction for a test set r²_pred) validation. | q² > 0.6, r²_pred > 0.6. nih.gov |

Advanced Research Methodologies and Techniques

Spectroscopic Techniques for Molecular Characterization (e.g., NMR, MS)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of newly synthesized compounds like "2,4-Piperidinedione, 1-(2-phenylethyl)-". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "2,4-Piperidinedione, 1-(2-phenylethyl)-", ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. For instance, characteristic signals would be expected for the aromatic protons of the phenylethyl group, the methylene (B1212753) (-CH2-) protons of the ethyl linker, and the protons on the piperidinedione ring. chemicalbook.com Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. In studies of other substituted piperidine (B6355638) derivatives, NMR analysis has been essential for confirming their postulated chemical structures. researchgate.netresearchgate.net Dynamic NMR studies on related piperazine (B1678402) structures have also been used to calculate the activation energy barriers for conformational changes, a technique that could be applied to understand the flexibility of the piperidinedione ring. nih.govresearchgate.net

Mass Spectrometry (MS) determines the molecular weight of the compound and can offer insights into its structure through fragmentation analysis. The molecular weight of "2,4-Piperidinedione, 1-(2-phenylethyl)-" is 217.26 g/mol . nih.gov In an MS analysis, this compound would be expected to show a molecular ion peak corresponding to this mass. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C13H15NO2). nih.gov Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecular ion to produce a characteristic pattern of smaller ions. This fragmentation pattern serves as a structural fingerprint. For example, studies on other 2,6-piperidinedione derivatives have used MS/MS to conform the structural and molecular formulae from their fragmentation patterns. researchgate.net A likely fragmentation for "2,4-Piperidinedione, 1-(2-phenylethyl)-" would involve the cleavage of the bond between the piperidinedione ring and the phenylethyl side chain.

| Technique | Compound Type | Key Findings / Application | Reference |

|---|---|---|---|

| ¹H NMR, ¹³C NMR | 2,6-disubstituted piperidine-4-one derivatives | Characterization and structural confirmation of synthesized compounds. | researchgate.net |

| MS, MS/MS | 3-(benzoylamino)-2,6-piperidinedione | Displayed molecular mass ions and fragmentation patterns conforming to the structure. | researchgate.net |

| Dynamic ¹H NMR | N,N'-substituted piperazines | Determined coalescence points and calculated activation energy barriers for conformational changes. | nih.govresearchgate.net |

| GC-MS | Piperidine, 1-(2-phenylethyl)- | Used for identification and spectral analysis. | nih.govnist.gov |

Chromatographic and Separation Techniques for Compound Analysis

Chromatographic techniques are fundamental for the purification of "2,4-Piperidinedione, 1-(2-phenylethyl)-" after its synthesis and for the analytical determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC (RP-HPLC) method would typically be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The compound would be detected using a UV detector, as the phenyl group is a strong chromophore. The retention time of the compound under specific conditions is a characteristic property, and the peak area is proportional to its concentration. This allows for the precise quantification of the compound in various samples. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. rsc.org For the synthesis of "2,4-Piperidinedione, 1-(2-phenylethyl)-", TLC would be used to determine when the starting materials have been consumed. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be chosen to achieve good separation between the starting materials, the product, and any byproducts.

Column Chromatography is the standard method for purifying chemical compounds on a larger scale. rsc.org After synthesis, the crude product mixture containing "2,4-Piperidinedione, 1-(2-phenylethyl)-" would be loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. The compound is then eluted from the column using a solvent system similar to that developed for TLC, allowing for its separation from impurities. beilstein-journals.org

| Technique | Application | Stationary/Mobile Phase Example | Reference |

|---|---|---|---|

| RP-HPLC | Quantitative analysis and purity determination of piperidine. | Inertsil C18 column; Mobile phase of water (0.1% phosphoric acid) and acetonitrile. | nih.govresearchgate.net |

| TLC | Reaction monitoring. | Silica gel plate; Mobile phase of EtOAc/n-hexane. | rsc.org |

| Column Chromatography | Purification of synthesized products. | Silica gel (SiO₂) column. | rsc.orgbeilstein-journals.org |

In Vitro Assay Development for Biological Activity Screening

To investigate the pharmacological potential of "2,4-Piperidinedione, 1-(2-phenylethyl)-", a systematic screening process using various in vitro assays is required. This process begins with broad predictions and narrows down to specific biological targets.

Initially, computational or in silico tools can be used to predict the potential biological activities of the compound. clinmedkaz.org Web-based resources like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a chemical structure and predict its likely protein targets and pharmacological effects based on similarity to known active compounds. clinmedkaz.orgclinmedkaz.org This approach helps to prioritize which in vitro assays would be most relevant to perform.

A primary step in experimental screening is to assess general cytotoxicity. Assays using various cell lines, such as cancer cells (e.g., MCF7) and normal cells (e.g., fibroblasts), can determine the concentration range at which the compound might be toxic. dut.ac.za The brine shrimp lethality assay is another simple, general bioassay used for preliminary toxicity screening of novel compounds. dut.ac.za

Based on in silico predictions or structural similarity to other bioactive molecules, more specific assays can be developed. Piperidine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. dut.ac.za Therefore, relevant assays could include:

Antimicrobial assays: Testing the compound's ability to inhibit the growth of various bacterial and fungal strains. researchgate.net

Anticancer assays: Evaluating the compound's effect on the proliferation and viability of specific cancer cell lines. dut.ac.za

Enzyme inhibition assays: If the compound is predicted to target a specific enzyme (e.g., Dipeptidyl peptidase-IV, or DPP-IV), an assay can be designed to measure the compound's ability to inhibit the enzyme's activity, often by monitoring the conversion of a substrate that produces a colorimetric or fluorescent signal. chemmethod.comchemmethod.com

Receptor binding assays: To determine if the compound binds to a specific cellular receptor.

In Vivo Pre-clinical Research Models for Pharmacological Evaluation

Following promising results from in vitro screening, in vivo studies in animal models are conducted to evaluate the compound's pharmacological effects, efficacy, and metabolic fate in a whole biological system. The choice of the preclinical model depends entirely on the biological activity identified in vitro.

For example, if "2,4-Piperidinedione, 1-(2-phenylethyl)-" showed analgesic properties in vitro, its activity could be tested in vivo using models such as the tail-flick test in rats or mice, where the animal's response to a thermal stimulus is measured after administration of the compound. iaea.org

If the compound was identified as a potential anti-tuberculosis agent, it would be evaluated in established mouse models of tuberculosis infection. nih.gov These studies are crucial for determining if the compound can effectively combat the pathogen in a living organism, but they also monitor for potential side effects that were not apparent in cell-based assays. nih.gov

Metabolism studies are also a key component of in vivo research. In these studies, the compound is administered to an animal, typically a rat, and blood, urine, and feces are collected over time. researchgate.net Analytical techniques like HPLC-MS are then used to identify and quantify the parent compound and any metabolites, providing critical information on how the compound is absorbed, distributed, metabolized, and excreted (ADME). researchgate.net These preclinical studies are essential for assessing both the therapeutic potential and the safety profile of a new chemical entity before it can be considered for any further development.

Future Perspectives and Research Trajectories

Rational Design of Novel 2,4-Piperidinedione (B57204), 1-(2-phenylethyl)- Derivatives with Enhanced Activity and Selectivity

The rational design of new derivatives of 2,4-Piperidinedione, 1-(2-phenylethyl)- is a key strategy to optimize its therapeutic profile. This approach relies on understanding the structure-activity relationships (SAR) that govern the compound's interaction with its biological targets. researchgate.netresearchgate.net By systematically modifying the chemical structure, researchers aim to enhance potency, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic properties.

Key areas for modification include the phenylethyl moiety, the piperidinedione core, and the potential for substitution at various positions on both rings. For instance, studies on related N-substituted piperidine (B6355638) derivatives have shown that substitutions on the aromatic ring can significantly influence binding affinity and selectivity for biological targets like sigma receptors. nih.gov Halogen substitutions, for example, have been shown to increase affinity for sigma-2 receptors, while electron-donating groups tend to result in weaker affinity. nih.gov

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are integral to this design process. nih.govresearchgate.net These techniques allow for the in silico prediction of how structural changes will affect a molecule's binding affinity and functional activity, thereby prioritizing the synthesis of compounds with the highest probability of success. nih.govresearchgate.net For example, QSAR models can reveal which chemical descriptors are most correlated with biological activity, guiding the design of more potent analogs. nih.gov

The table below summarizes key structural modification strategies and their anticipated impact based on research into related piperidine compounds.

| Structural Modification Area | Strategy | Desired Outcome |

| Phenylethyl Group | Substitution on the phenyl ring (e.g., with halogens, methoxy (B1213986) groups). | Modulate receptor affinity and selectivity. nih.gov |

| Alteration of the ethyl linker length. | Optimize spatial orientation within the binding pocket. | |

| Piperidinedione Ring | Introduction of substituents at the C3, C5, or C6 positions. | Enhance potency and alter the physiochemical properties. |

| Stereospecific synthesis to isolate enantiomers. | Identify the more active stereoisomer and reduce off-target effects. |

These rational design approaches, combining synthetic chemistry with computational modeling, are essential for developing next-generation 2,4-piperidinedione derivatives with superior therapeutic profiles.

Exploration of New Therapeutic Applications Based on Identified Mechanisms and Targets

The core piperidine structure is a privileged scaffold found in numerous pharmaceuticals targeting a wide array of diseases. nih.govmdpi.comencyclopedia.pub Derivatives of piperidine have shown activity against targets implicated in neurodegenerative diseases, cancer, and metabolic disorders. nih.govdartmouth.edunih.gov The exploration of new therapeutic applications for 2,4-Piperidinedione, 1-(2-phenylethyl)- and its derivatives is a promising research avenue, driven by the identification of their molecular mechanisms and biological targets.

Initial research into related compounds has identified several potential targets:

Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.govrsc.org Piperidine-based structures have been designed as potent cholinesterase inhibitors. researchgate.net

Dipeptidyl Peptidase IV (DPP4): This enzyme is a target for the treatment of type 2 diabetes. Piperidinone-constrained phenethylamines have been identified as novel DPP4 inhibitors. dartmouth.edu

Sigma Receptors (S1R and S2R): These receptors are involved in a variety of cellular functions and are targets for conditions including neuropathic pain and neurodegenerative disorders. encyclopedia.pubnih.govrsc.org

α1-Adrenergic Receptors: Ligands for these receptors have applications in treating conditions like hypertension and benign prostatic hyperplasia. nih.gov

Based on these and other identified targets, new therapeutic applications can be systematically investigated. For example, if a derivative shows high affinity and selectivity for sigma-1 receptors, its potential as an analgesic for neuropathic pain or as a neuroprotective agent could be explored. encyclopedia.pub Similarly, compounds demonstrating inhibitory activity against protein kinases could be evaluated for anticancer properties. nih.gov

The table below outlines potential therapeutic areas for exploration based on the known targets of related piperidine scaffolds.

| Potential Molecular Target | Associated Disease Area | Rationale for Exploration |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Piperidine hybrids have shown potent, multi-target anti-Alzheimer activity. rsc.orgresearchgate.net |

| Monoamine Oxidases (MAO) | Parkinson's Disease, Depression | Piperidine derivatives can act as dual inhibitors of MAO and other enzymes relevant to neurodegeneration. nih.govresearchgate.net |

| Dipeptidyl Peptidase IV (DPP4) | Type 2 Diabetes | The phenethylamine (B48288) component is a feature of known DPP4 inhibitors. dartmouth.edu |

| Sigma-1 Receptor (S1R) | Neuropathic Pain, Neuroprotection | Piperidine/piperazine-based compounds have demonstrated high affinity for S1R. nih.govrsc.org |

| NF-κB Pathway | Cancer, Inflammation | The piperidine scaffold is present in compounds that inhibit pro-tumorigenic pathways like NF-κB. mdpi.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of novel compounds like 2,4-Piperidinedione, 1-(2-phenylethyl)- derivatives. jsr.orgmednexus.org These computational technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. nih.gov

In the context of piperidinedione discovery, AI and ML can be applied in several key areas:

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are predicted to have high affinity for a specific biological target. nih.gov These models can be trained on libraries of known active compounds to learn the essential structural features for activity and then generate novel piperidinedione derivatives with optimized properties.

Predictive Modeling (QSAR): As mentioned previously, ML algorithms are adept at creating robust QSAR models. These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to screen large virtual libraries and prioritize the most promising candidates, saving significant time and resources. nih.govresearchgate.net

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete synthetic routes to a target molecule. scitechdaily.commit.edu This assists chemists in developing more efficient and innovative ways to produce novel 2,4-piperidinedione derivatives.

| AI/ML Application | Description | Impact on Piperidinedione Discovery |

| Generative Models | Algorithms that create novel chemical structures based on learned parameters. nih.gov | Rapidly generates diverse libraries of novel 2,4-piperidinedione derivatives optimized for specific targets. |

| Predictive Analytics | Use of ML to predict properties like bioactivity, toxicity, and ADME (Absorption, Distribution, Metabolism, Excretion). jsr.org | Enables high-throughput virtual screening to identify and prioritize candidates with the best potential therapeutic profiles. |

| Synthesis Planning | AI platforms that propose viable and efficient synthetic pathways to a target compound. mit.edu | Accelerates the synthesis of novel derivatives by suggesting optimal reaction conditions and starting materials. |

Development of Advanced Synthetic Strategies for Scalable and Sustainable Production

The ability to produce 2,4-Piperidinedione, 1-(2-phenylethyl)- and its derivatives on a large scale in an efficient and environmentally friendly manner is crucial for their potential translation into therapeutic agents. Research in this area focuses on moving beyond classical, multi-step syntheses towards more advanced and sustainable methodologies.

The synthesis of the core structure often involves a Dieckmann condensation of aminodicarboxylate esters. researchgate.net While effective, this method can require careful control of conditions to prevent side reactions. researchgate.net Modern synthetic chemistry offers several avenues for improvement:

Catalysis: The use of novel catalysts, including metal-based and organocatalysts, can enable new types of chemical transformations with high efficiency and selectivity. nih.govmdpi.com For example, iron-catalyzed reductive amination and rhodium-catalyzed hydrogenation have been used to create piperidine rings under mild conditions. nih.govmdpi.com

Green Chemistry Principles: A major focus is the development of "green" synthetic routes that minimize environmental impact. This includes using less hazardous solvents (like water), employing reusable catalysts, and designing reactions with high atom economy. rsc.org The use of reusable nanocrystal catalysts, for instance, represents a sustainable approach to synthesis. rsc.org

The development of scalable and sustainable synthetic routes is not only an academic challenge but a practical necessity for the pharmaceutical industry. Efficient synthesis is a critical factor in the economic viability of any potential new drug.

| Synthetic Strategy | Description | Advantages for Piperidinedione Production |

| One-Pot Synthesis | Multiple sequential reactions are carried out in a single reactor. semanticscholar.org | Increased efficiency, reduced waste, lower operational costs. |

| Catalytic Hydrogenation | Reduction of pyridine (B92270) or pyridinium (B92312) precursors using metal catalysts (e.g., Rh, Pd, Ru). nih.govmdpi.com | High stereoselectivity, access to diverse substituted piperidines. |

| Intramolecular Cyclization | Ring-closing reactions of linear precursors, often mediated by a catalyst. nih.govmdpi.com | Versatile method for constructing the core piperidine ring. |

| Sustainable Catalysis | Use of eco-friendly and reusable catalysts, such as ZnO nanocrystals. rsc.org | Reduced environmental impact, improved cost-effectiveness for large-scale production. |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,4-Piperidinedione, 1-(2-phenylethyl)-, and how do they influence its reactivity in synthetic chemistry?

- Answer : The compound's reactivity is governed by its piperidine backbone, two ketone groups at positions 2 and 4, and the 2-phenylethyl substituent. The ketone groups enable nucleophilic additions or condensations, while the phenylethyl group enhances lipophilicity, impacting solubility in organic solvents. Predicted properties include a boiling point range of 250–270°C (based on analogous structures) and a density of ~1.1 g/cm³, which are critical for solvent selection and reaction optimization .

Q. What spectroscopic techniques are recommended for characterizing 2,4-Piperidinedione derivatives?

- Answer :

- NMR : To confirm substituent positions and ring conformation. For example, -NMR can identify proton environments near the phenylethyl group (δ 7.2–7.4 ppm for aromatic protons) and piperidine ring protons (δ 2.5–3.5 ppm) .

- IR : Ketone stretching vibrations (1650–1750 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) validate functional groups .

- GC-MS/HPLC : For purity assessment and fragmentation pattern analysis .

Q. What synthetic routes are commonly employed for 1-substituted 2,4-piperidinediones?

- Answer : A two-step approach is typical:

Ring formation : Cyclization of β-keto amides via Dieckmann condensation under basic conditions (e.g., NaH in THF).

Substituent introduction : Alkylation or acylation at the 1-position using phenylethyl halides or Grignard reagents. Yields can be optimized by controlling reaction temperature (0–25°C) and stoichiometry .

Advanced Questions

Q. How can computational modeling guide the design of 2,4-Piperidinedione derivatives with enhanced biological activity?

- Answer :

- Docking studies : Predict binding affinities to target receptors (e.g., antimicrobial enzymes or CNS targets). For example, the phenylethyl group may interact with hydrophobic pockets in bacterial efflux pumps .

- QSAR modeling : Correlate substituent electronic effects (Hammett constants) with antimicrobial IC₅₀ values to prioritize synthetic targets .

- MD simulations : Assess stability of derivative-receptor complexes over time, identifying critical hydrogen bonds or π-π interactions .

Q. What experimental strategies resolve contradictions in reported biological activities of 2,4-Piperidinedione derivatives?

- Answer :

- Standardized assays : Re-evaluate activities using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC values .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results in cytotoxicity studies .

- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., halogenated phenyl groups) to isolate structure-activity relationships (SAR) .

Q. How do structural modifications at the 1-position affect pharmacokinetics and metabolic stability?

- Answer :

- Phenylethyl vs. alkyl groups : The aromatic group reduces hepatic clearance by resisting cytochrome P450 oxidation compared to aliphatic chains (e.g., 1-isopropyl derivatives show 2x faster clearance in rat models) .

- Electron-withdrawing substituents : Fluorine or nitro groups at the phenyl para-position increase metabolic half-life by reducing Phase I oxidation .

- Chirality : Enantiomers may exhibit distinct plasma protein binding; resolution via chiral HPLC is recommended for in vivo studies .

Q. What validation parameters are critical when quantifying 2,4-Piperidinedione derivatives in biological matrices?

- Answer :

- Linearity : R² ≥ 0.99 across expected concentration ranges (e.g., 1–100 µg/mL in plasma).

- Recovery : ≥85% using SPE or protein precipitation methods.

- LOQ/LOD : Typically ≤10 ng/mL and ≤3 ng/mL, respectively, achievable via UPLC-MS/MS with MRM transitions .

- Matrix effects : Assess ion suppression/enhancement using post-column infusion in presence of biological extracts .

Methodological Considerations

- Synthesis challenges : Competing side reactions (e.g., over-alkylation) can be mitigated by slow reagent addition and low temperatures .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate target selectivity via enzyme inhibition assays .

- Data interpretation : Use multivariate analysis (PCA) to distinguish between structure-driven and assay-specific activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.